

Pevonedistat discovery and development

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Compound Focus: Pevonedistat

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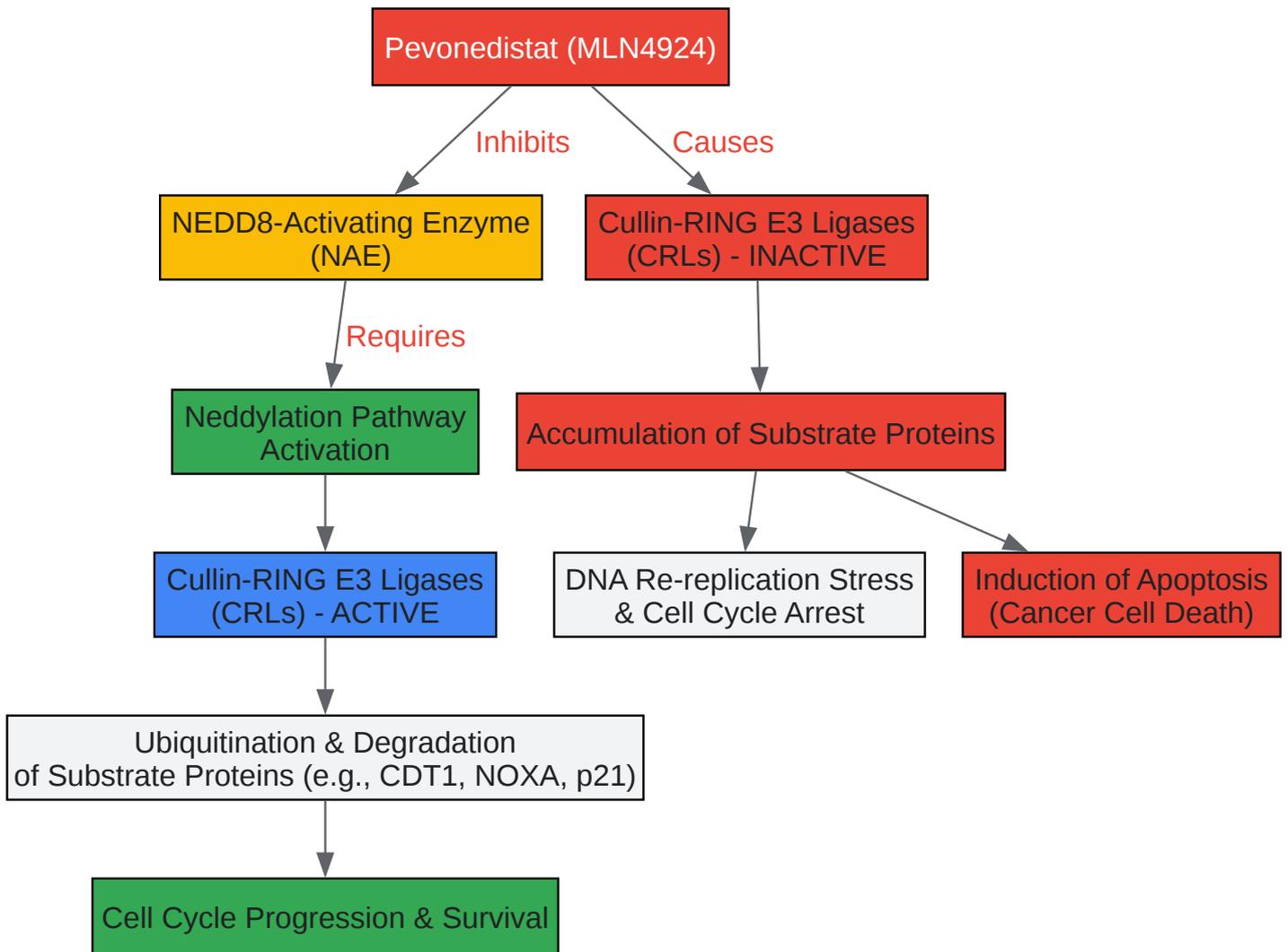
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Drug Profile and Mechanism of Action

Table 1: Pevonedistat Profile Overview

Attribute	Description
Drug Name	Pevonedistat (also known as MLN4924)
Class	First-in-class inhibitor of the NEDD8-activating enzyme (NAE)
Key Mechanism	Disrupts the neddylation pathway, leading to inactivation of Cullin-RING E3 Ligases (CRLs) and subsequent accumulation of cell cycle and survival regulators [1] [2] [3].
Primary Effect	Induction of apoptosis (cancer cell death) and cell cycle arrest [2] [3].

Pevonedistat's mechanism begins with the inhibition of the NEDD8-activating enzyme (NAE), which is the first and committed step in the neddylation cascade. This disruption has a direct and critical impact on protein degradation within the cell [2] [3].



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Figure 1: **Pevonedistat** inhibits the neddylation pathway, disrupting protein homeostasis and inducing cancer cell death.

Preclinical Research and Key Insights

Preclinical studies established the scientific foundation for **Pevonedistat**, elucidating its mechanism and synergistic potential.

Table 2: Key Preclinical Insights into Pevonedistat's Activity

Research Area	Key Finding	Experimental Model / Method Cited
p53 Status & Apoptosis	p53 wild-type cancer cells are significantly more sensitive to Pevonedistat-induced apoptosis than p53 mutant cells [2].	Isogenic p53-proficient vs. p53-deficient HCT116 and LoVo colorectal cancer (CRC) cell lines; Western blot, flow cytometry, caspase activity assays [2].
Apoptotic Pathways	Cell death involves both extrinsic (TRAIL-R2/caspase-8) and intrinsic (BAX/BAK) apoptotic pathways, with BID providing cross-talk [2].	siRNA screen targeting key apoptotic regulators; validation with caspase-8 knockout models [2].
Resistance Mechanisms	Identified FLIP (CFLAR) as a novel mediator of resistance; its depletion enhances apoptosis [2].	Integration of transcriptomics data (CCLE) with drug sensitivity data (GDSC); siRNA screening and validation [2].
Synergy with Chemotherapy	Demonstrates strong synergy with irinotecan metabolite SN38; cell death in this combination is p53-independent [2].	Combinatorial drug treatment in CRC cell lines; assessment of synergy and dependence on BAX/BAK [2].

Clinical Development Journey

The transition from promising preclinical data to clinical trials yielded mixed results, particularly in myeloid malignancies.

Table 3: Summary of Key Clinical Trials for Pevonedistat

Trial Identifier / Name	Phase	Patient Population	Key Outcomes & Status
NCT02610777 (Pevonedistat-2001) [4]	II	Higher-risk MDS, CMML, or Low-blast AML	Supportive Data: Led to Breakthrough Therapy Designation for HR-MDS in July 2020. Showed a trend towards improved EFS (21.0 vs. 16.6 mos,

Trial Identifier / Name	Phase	Patient Population	Key Outcomes & Status
			HR=0.665) and OS (21.8 vs. 19.0 mos, HR=0.802) vs. azacitidine alone [4].
PANTHER (Pevonedistat-3001) [1] [5]	III	Higher-risk MDS, CMML, Low-blast AML (first-line)	Primary Outcome: Did not achieve pre-defined statistical significance for the primary endpoint of Event-Free Survival (EFS) vs. azacitidine alone. Trial discontinued [1] [5].
-	-	-	Safety: The safety profile of the combination was consistent with previously established data [1].

Future Directions and Emerging Research

Despite the setback in its primary Phase III trial, research into **Pevonedistat** continues, exploring its utility in other areas.

- **Oncolytic Virotherapy:** A 2023 study found that **Pevonedistat** sensitizes cancer cells to VSVΔ51 oncolytic virotherapy, suggesting a promising combinatorial strategy worth further investigation [6].
- **Solid Tumors:** The preclinical synergy with irinotecan (SN38) in colorectal cancer models indicates that **Pevonedistat**'s most widespread activity may yet be in combination regimens for solid tumors [2].

Conclusion

Pevonedistat represents a pioneering effort to target the neddylation pathway. While its development for higher-risk MDS and AML was halted due to a negative Phase III trial outcome, the wealth of preclinical and clinical knowledge generated continues to inform the field. Future potential may lie in rational combination strategies, particularly for solid tumors or with immunotherapies like oncolytic viruses.

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